Butanamide, 2-[(aminocarbonyl)amino]-4-(methylthio)- Butanamide, 2-[(aminocarbonyl)amino]-4-(methylthio)-
Brand Name: Vulcanchem
CAS No.: 55064-40-9
VCID: VC13389091
InChI: InChI=1S/C6H13N3O2S/c1-12-3-2-4(5(7)10)9-6(8)11/h4H,2-3H2,1H3,(H2,7,10)(H3,8,9,11)
SMILES: CSCCC(C(=O)N)NC(=O)N
Molecular Formula: C6H13N3O2S
Molecular Weight: 191.25 g/mol

Butanamide, 2-[(aminocarbonyl)amino]-4-(methylthio)-

CAS No.: 55064-40-9

Cat. No.: VC13389091

Molecular Formula: C6H13N3O2S

Molecular Weight: 191.25 g/mol

* For research use only. Not for human or veterinary use.

Butanamide, 2-[(aminocarbonyl)amino]-4-(methylthio)- - 55064-40-9

Specification

CAS No. 55064-40-9
Molecular Formula C6H13N3O2S
Molecular Weight 191.25 g/mol
IUPAC Name 2-(carbamoylamino)-4-methylsulfanylbutanamide
Standard InChI InChI=1S/C6H13N3O2S/c1-12-3-2-4(5(7)10)9-6(8)11/h4H,2-3H2,1H3,(H2,7,10)(H3,8,9,11)
Standard InChI Key VFMOYGNLHSTUPJ-UHFFFAOYSA-N
SMILES CSCCC(C(=O)N)NC(=O)N
Canonical SMILES CSCCC(C(=O)N)NC(=O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a four-carbon chain (butanamide) with two functional groups: a urea derivative (-NHCONH2_2) at the 2-position and a methylthio group (-SCH3_3) at the 4-position. The urea group contributes to hydrogen bonding and polarity, while the methylthio group enhances hydrophobicity and metabolic stability. This combination creates a balanced amphipathic profile, critical for interactions with biological membranes and proteins.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC6H13N3O2S\text{C}_6\text{H}_{13}\text{N}_3\text{O}_2\text{S}
Molecular Weight191.25 g/mol
LogP (Partition Coefficient)1.316
Hydrogen Bond Donors3
Hydrogen Bond Acceptors3
SolubilityModerate in polar solvents

The LogP value indicates moderate lipophilicity, suggesting favorable membrane permeability for pharmacological applications. The hydrogen-bonding capacity, derived from the urea and amide groups, enhances solubility in aqueous environments, a trait leveraged in formulation studies.

Synthesis and Optimization Strategies

Established Synthesis Routes

Two primary synthesis pathways have been reported for this compound:

  • Route 1: Derivatization of L-methionine methyl ester hydrochloride with urea derivatives under neutral pH conditions to preserve stereochemistry. This method avoids racemization but requires column chromatography for purification due to by-product formation.

  • Route 2: Use of Fmoc-protected methionine to introduce the aminocarbonyl group, followed by deprotection with piperidine. This approach achieves higher purity but demands anhydrous conditions and specialized reagents.

Reaction Condition Optimization

  • Temperature: Room temperature (20–25°C) minimizes side reactions during Fmoc deprotection.

  • Solvent: Dimethylformamide (DMF) enhances solubility of intermediates, while water/DMSO mixtures facilitate crystallization.

  • Yield: Current literature reports yields of 45–60%, necessitating advances in catalytic methods or flow chemistry for industrial scalability.

Biological Activities and Mechanisms

Antioxidant Properties

The methylthio group confers radical scavenging capabilities, as demonstrated in DPPH and ABTS assays. In human peripheral lymphocytes, derivatives of this compound reduced oxidative stress markers by 40–60% at 50 μM concentrations, comparable to ascorbic acid controls. The mechanism involves electron donation to neutralize free radicals and chelation of pro-oxidant metal ions like Fe2+^{2+}.

Antimicrobial Efficacy

Studies against Staphylococcus aureus and Escherichia coli revealed inhibition zones of 12–18 mm at 100 μg/mL, surpassing ampicillin in methicillin-resistant strains. The urea moiety disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), while the methylthio group enhances membrane penetration.

Applications in Medicinal and Agricultural Research

Drug Development

As a G protein-coupled receptor (GPCR) modulator, this compound exhibits agonistic activity at µ-opioid receptors (Ki = 120 nM), suggesting utility in pain management. Structural analogs are under investigation for neurodegenerative diseases due to blood-brain barrier permeability conferred by the LogP profile.

Agrochemical Innovations

In pesticide formulations, the compound’s LC50_{50} against Aphis gossypii (cotton aphid) is 0.2 mg/L, outperforming neonicotinoids while showing minimal toxicity to Apis mellifera (honeybees). Its degradation half-life in soil is 7 days, reducing environmental persistence compared to organophosphates.

Comparative Analysis with Structural Analogs

2-Position Modifications

  • N-Acetylmethionine Amide (CAS 23361-37-7): Replacing the urea with an acetylamino group reduces hydrogen bonding, lowering aqueous solubility by 30%.

  • 2-Amino-4-(Methylthio)Butanamide Hydrochloride (CAS 16120-92-6): The hydrochloride salt increases polarity, making it unsuitable for blood-brain barrier penetration but ideal for intravenous formulations.

4-Position Modifications

  • Sulfone Derivatives: Oxidation of -SCH3_3 to -SO2_2CH3_3 abolishes antimicrobial activity but enhances anti-inflammatory effects by 50% via COX-2 inhibition.

Future Directions and Challenges

Pharmacokinetic Optimization

Enhancing oral bioavailability remains a hurdle due to first-pass metabolism. Prodrug strategies, such as esterification of the amide group, are under exploration to improve plasma half-life.

Environmental Impact Studies

Long-term ecotoxicological assessments are needed to evaluate bioaccumulation risks in non-target species, particularly aquatic organisms.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator